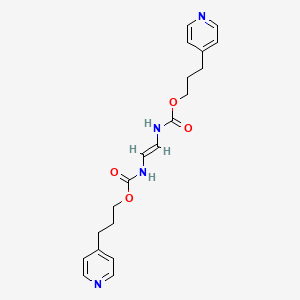
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is a compound that features a unique structure combining pyridine rings and vinylenedicarbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate typically involves the reaction of 3-(4-pyridyl)propylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine rings.
Applications De Recherche Scientifique
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure
Mécanisme D'action
The mechanism of action of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The vinylenedicarbamate groups can interact with enzymes or receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used as a ligand in coordination chemistry.
1,2-Bis(4-pyridyl)ethylene: A compound with two pyridine rings connected by an ethylene bridge, used in the synthesis of coordination polymers.
1,3-Bis(4-pyridyl)propane: A compound with two pyridine rings connected by a propane bridge, used in the development of metal-organic frameworks
Uniqueness
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is unique due to its combination of pyridine rings and vinylenedicarbamate groups, which provide distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and interact with biological targets makes it a valuable molecule for various applications .
Propriétés
Numéro CAS |
73622-87-4 |
|---|---|
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-pyridin-4-ylpropyl N-[(E)-2-(3-pyridin-4-ylpropoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C20H24N4O4/c25-19(27-15-1-3-17-5-9-21-10-6-17)23-13-14-24-20(26)28-16-2-4-18-7-11-22-12-8-18/h5-14H,1-4,15-16H2,(H,23,25)(H,24,26)/b14-13+ |
Clé InChI |
MRLHBPCRBGMMHW-BUHFOSPRSA-N |
SMILES isomérique |
C1=CN=CC=C1CCCOC(=O)N/C=C/NC(=O)OCCCC2=CC=NC=C2 |
SMILES canonique |
C1=CN=CC=C1CCCOC(=O)NC=CNC(=O)OCCCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


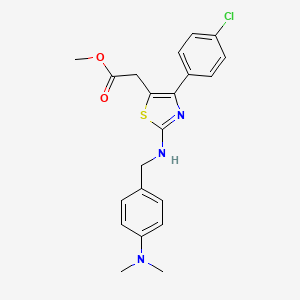
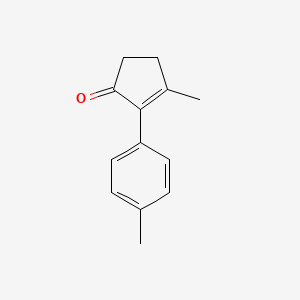
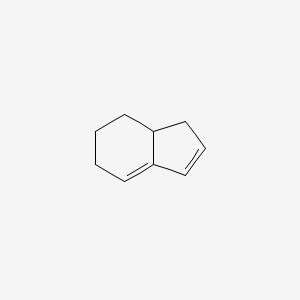
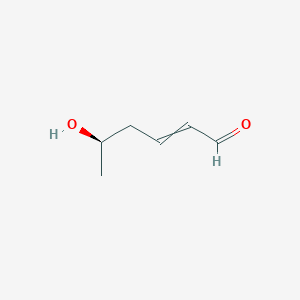

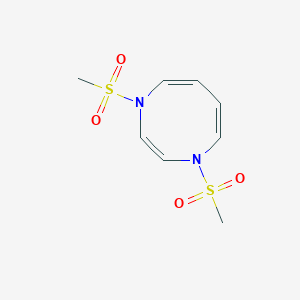
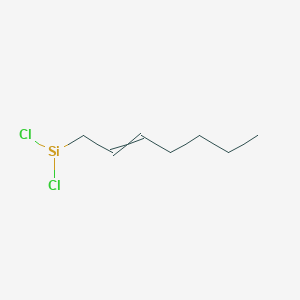
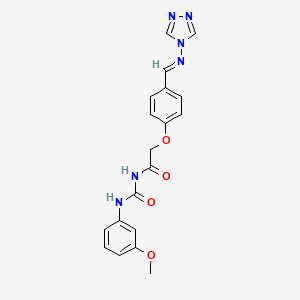
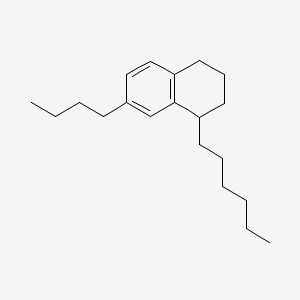
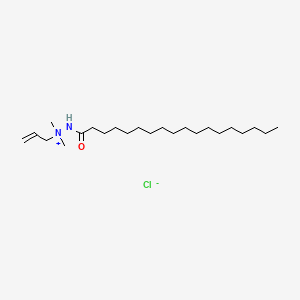

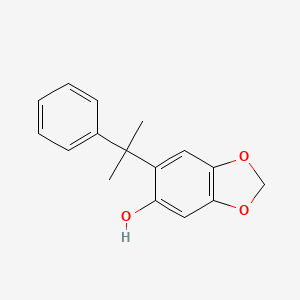

![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
